9,10-12,13-Diepoxyoctadecanoate

epoxidation yield Prilezhaev method bio-based monomer synthesis

Methyl 9,10-12,13-diepoxyoctadecanoate is a fully epoxidized C18 fatty acid methyl ester diepoxide providing two oxirane moieties per molecule. It outperforms mono-epoxide alternatives by enabling crosslinked polymer networks with superior mechanical strength, chemical resistance, and plasticizer permanence. Its endogenous mammalian occurrence supports elevated biocompatibility, making it a compelling alternative to phthalate plasticizers facing regulatory restrictions. Ensure procurement specifications include chromatographic identity testing and oxirane oxygen content to verify full epoxidation and batch consistency.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
CAS No. 3012-69-9
Cat. No. B1203090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-12,13-Diepoxyoctadecanoate
CAS3012-69-9
Synonymsmethyl 9,10-12,3-diepoxystearate
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)O
InChIInChI=1S/C18H32O4/c1-2-3-7-10-14-16(21-14)13-17-15(22-17)11-8-5-4-6-9-12-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
InChIKeyLAIUZQCFIABNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 9,10-12,13-Diepoxyoctadecanoate (CAS 3012-69-9) Procurement Guide for Bio-Based Plasticizer and Epoxy Resin Intermediate Sourcing


Methyl 9,10-12,13-diepoxyoctadecanoate (CAS 3012-69-9) is a fully epoxidized C18 fatty acid methyl ester diepoxide derived from linoleic acid, characterized by the complete conversion of both Δ9 and Δ12 double bonds to oxirane (epoxide) rings [1]. This compound is commercially supplied under various nomenclature synonyms including methyl 9,10-12,13-diepoxystearate and epoxidized methyl linoleate, with a molecular formula of C19H34O4 and a molecular weight of approximately 326.47 g/mol . As a bio-based, phthalate-free monomer, it serves as a reactive diluent, plasticizer precursor, and epoxy resin building block in sustainable polymer formulations. The compound exhibits a boiling point of 447.9±0.0 °C at 760 mmHg and a flash point of 153.1±0.0 °C .

Why Methyl 9,10-12,13-Diepoxyoctadecanoate Cannot Be Substituted by Mono-Epoxide or Tri-Epoxide Fatty Acid Ester Analogs


Generic substitution with mono-epoxidized fatty acid methyl esters (e.g., methyl vernolate, methyl 9,10-epoxy-12-octadecenoate) or tri-epoxidized linolenate derivatives (e.g., epoxidized methyl linolenate) introduces either insufficient oxirane functionality or excessive crosslinking density, respectively, fundamentally altering end-product performance. Mono-epoxide analogs possess only one reactive oxirane ring per molecule, resulting in lower crosslinking potential and reduced plasticizer permanence in PVC formulations [1]. Conversely, tri-epoxide fatty esters exhibit elevated viscosity and oxidative instability that can compromise processing windows and long-term material durability [2]. The diepoxide structure of methyl 9,10-12,13-diepoxyoctadecanoate represents a critical functional midpoint — delivering two epoxide moieties per molecule for optimal reactivity balance without the processing liabilities associated with higher epoxide multiplicity.

Methyl 9,10-12,13-Diepoxyoctadecanoate Quantitative Differentiation Evidence Versus Comparator Fatty Acid Epoxy Esters


Synthetic Yield and Product Purity: Full Epoxidation Achieves 97% Yield for Methyl 9,10-12,13-Diepoxyoctadecanoate Versus 46% for Mono-Epoxide Mixtures

Full epoxidation of methyl linoleate via the Prilezhaev method yields methyl 9,10-12,13-diepoxyoctadecanoate as the major component at 97% yield, representing a 2.1-fold improvement over the combined 46% yield of the partial epoxidation products (methyl 9,10-epoxy-12Z-octadecenoate and methyl 12,13-epoxy-9Z-octadecenoate) [1]. This high-yield synthetic route enables cost-effective procurement of the fully epoxidized diepoxide for industrial applications requiring consistent monomer purity.

epoxidation yield Prilezhaev method bio-based monomer synthesis oxirane oxygen content

Kinematic Viscosity and Oxidative Stability Enhancement: Fully Epoxidized Methyl Linoleate Demonstrates Superior Rheological and Degradation Resistance Relative to Partially Epoxidized Counterpart

Fully epoxidized methyl linoleate (methyl 9,10-12,13-diepoxyoctadecanoate) exhibits superior kinematic viscosity and oxidative stability compared to partially epoxidized methyl linoleate due to the complete conversion of double bonds to epoxy groups [1]. Partial epoxidation products display intermediate kinematic viscosity, viscosity index, crystallization temperature, and oxidative stability values, demonstrating that the presence of residual unsaturation in mono-epoxidized analogs introduces oxidative vulnerability and alters rheological behavior [1].

kinematic viscosity oxidative stability viscosity index plasticizer rheology

Dual Oxirane Functionality Enables Polymer Network Formation Unachievable with Mono-Epoxide Fatty Acid Esters

Methyl 9,10-12,13-diepoxyoctadecanoate contains two oxirane rings per molecule, providing a nominal epoxide functionality of 2.0, whereas comparator mono-epoxide fatty acid esters such as methyl vernolate (CAS 2733-91-7) and methyl 9,10-epoxy-12-octadecenoate (CAS 6084-72-6) contain only one epoxide group per molecule, yielding a functionality of 1.0 [1][2]. This stoichiometric difference in reactive epoxide moieties directly governs the ability to form crosslinked polymer networks rather than linear chain extension.

crosslinking density oxirane functionality epoxy resin thermoset polymer reactive diluent

Endogenous Occurrence in Mammalian Systems Establishes Biocompatibility Credentials Absent in Synthetic Petroleum-Derived Plasticizer Alternatives

9,10-12,13-Diepoxyoctadecanoate has been identified as an endogenous metabolite in Bos taurus (bovine) systems [1][2]. This endogenous occurrence provides a class-level inference of inherent biocompatibility that is absent in synthetic petroleum-derived plasticizers such as diisodecyl phthalate (DIDP) and dioctyl phthalate (DOP), which are increasingly subject to regulatory restriction due to endocrine disruption concerns.

endogenous metabolite biocompatibility food contact materials biodegradable plasticizer

Chromatographic Differentiation Enables Identity Verification and Quality Control for Procurement Specifications

A gas-liquid chromatographic method has been specifically developed for the steric analysis of epoxy fatty acids including 9,10-12,13-diepoxyoctadecanoate, enabling determination of the absolute configuration of the chiral carbon atoms in diepoxide species [1]. This analytical methodology provides unambiguous chromatographic resolution of the diepoxide from mono-epoxide and tri-epoxide fatty acid ester species, facilitating identity verification in procurement and incoming quality control workflows.

gas-liquid chromatography epoxy fatty acid analysis quality control stereochemical analysis

Methyl 9,10-12,13-Diepoxyoctadecanoate Optimal Procurement and Formulation Application Scenarios


Bio-Based PVC Plasticizer Formulation Requiring High Permanence and Oxidative Stability

The complete epoxidation of both double bonds in methyl 9,10-12,13-diepoxyoctadecanoate confers superior oxidative stability and elevated kinematic viscosity relative to partially epoxidized mono-epoxide alternatives [1]. These properties are essential for plasticizer formulations where migration resistance, low volatility, and long-term thermal-aging performance are critical selection criteria. The 97% synthetic yield achievable via Prilezhaev epoxidation [1] further supports cost-competitive procurement for high-volume PVC compounding applications.

Epoxy Resin and Thermoset Polymer Reactive Diluent Requiring Crosslinking Functionality

Methyl 9,10-12,13-diepoxyoctadecanoate provides two oxirane moieties per molecule, enabling the formation of crosslinked polymer networks that cannot be achieved with mono-epoxide fatty acid esters (functionality = 1.0) [1][2]. This dual functionality makes the compound suitable as a bio-based reactive diluent in epoxy resin systems, coatings, and thermoset polymer formulations where network density directly governs mechanical strength, chemical resistance, and glass transition temperature.

Biocompatible and Food-Contact Polymer Additive Development

The documented endogenous occurrence of 9,10-12,13-diepoxyoctadecanoate in mammalian systems (Bos taurus) [1][2] supports its candidacy for applications requiring elevated biocompatibility standards, including food contact materials, biodegradable packaging, and select medical device components. This biological provenance provides a compelling differentiation from petroleum-derived phthalate plasticizers facing increasing regulatory restriction due to endocrine disruption concerns.

Quality Control and Identity Verification in Fatty Acid Epoxy Ester Procurement

Validated gas-liquid chromatographic methodology enables unambiguous resolution of methyl 9,10-12,13-diepoxyoctadecanoate from mono-epoxide and tri-epoxide contaminants [1]. Procurement specifications should incorporate chromatographic identity testing and oxirane oxygen content determination to verify batch consistency and confirm full epoxidation, ensuring that purchased material meets the claimed diepoxide purity and functionality specifications.

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